molecular formula C26H25N3OS3 B11123976 3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11123976
M. Wt: 491.7 g/mol
InChI Key: UWJUWGODEBRUKY-QJOMJCCJSA-N
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Description

3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves multiple steps. One common method includes the use of phenylates as solvents, N,N-bis-low grade alkyl aromatic amines or pyridines as side reaction inhibitors, and oxidized graphene as a catalyst . The reaction typically occurs at temperatures ranging from 80°C to 270°C, with a reaction time of 0.5 to 1 hour .

Industrial Production Methods

Scientific Research Applications

3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and pyrazole rings play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is unique due to its combination of thiazole and pyrazole rings, along with the presence of an allyl group and a butylsulfanyl phenyl group.

Properties

Molecular Formula

C26H25N3OS3

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3OS3/c1-3-5-16-32-22-13-11-19(12-14-22)24-20(18-29(27-24)21-9-7-6-8-10-21)17-23-25(30)28(15-4-2)26(31)33-23/h4,6-14,17-18H,2-3,5,15-16H2,1H3/b23-17-

InChI Key

UWJUWGODEBRUKY-QJOMJCCJSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Origin of Product

United States

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